3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol
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Overview
Description
Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms, such as whipworms (Trichuris spp.). It is known for its efficacy in both human and veterinary medicine. The compound has a chemical formula of C13H16N2O and a molar mass of 216.284 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxantel can be synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Functionalization: The pyrimidine ring is then functionalized to introduce the necessary substituents, such as the hydroxyphenylethenyl group.
Industrial Production Methods
Industrial production of oxantel often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Reactor Design: Using reactors that allow for precise control of temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxantel undergoes several types of chemical reactions, including:
Oxidation: Oxantel can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Oxantel can undergo substitution reactions, particularly involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of oxantel .
Scientific Research Applications
Oxantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anthelmintic activity and structure-activity relationships.
Biology: Investigated for its effects on various biological systems, particularly its interaction with acetylcholine receptors.
Medicine: Used in clinical trials to evaluate its efficacy against parasitic infections, such as trichuriasis.
Industry: Employed in the development of veterinary pharmaceuticals and as a component in combination therapies
Mechanism of Action
Oxantel exerts its effects by acting as a depolarizing neuromuscular blocking agent. It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors. This results in sustained muscular contraction and spastic paralysis of the worms, ultimately leading to their death. The compound is particularly effective against whipworms due to its high affinity for specific acetylcholine receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Pyrantel: Another anthelmintic that shares a similar mechanism of action but has a broader spectrum of activity.
Morantel: Similar to pyrantel but with different pharmacokinetic properties.
Levamisole: An anthelmintic with a different chemical structure but similar mode of action.
Uniqueness of Oxantel
Oxantel is unique in its high efficacy against whipworms, which are notoriously difficult to treat with other anthelmintics. Its specific action on certain acetylcholine receptor subtypes sets it apart from other compounds in its class .
Properties
IUPAC Name |
3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865823 |
Source
|
Record name | 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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